18-Azido-stearic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

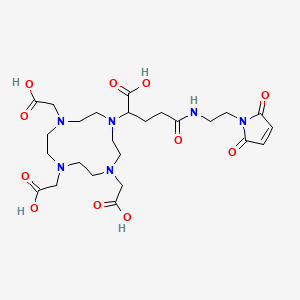

18-Azido-stearic acid: is a specialized fatty acid derivative containing an azide group. This compound is primarily used in click chemistry, a class of biocompatible chemical reactions that are highly efficient and specific. The presence of the azide group allows this compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), making it a valuable tool in bioconjugation and molecular labeling .

Mechanism of Action

Target of Action

The primary target of 18-Azido-stearic acid is N-Myristoyltransferase, an enzyme involved in the process of protein myristoylation . This compound can be used as a hydrophobic bioconjugation linker that can be further modified at the azido-position using Click-chemistry .

Mode of Action

This compound interacts with its target by serving as a bioconjugation linker . The azide group in the compound allows for the attachment to other molecules through a process known as Click-chemistry .

Biochemical Pathways

Given its role as a bioconjugation linker, it’s likely that it influences the pathways involving protein myristoylation .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the molecules it is conjugated to. As a bioconjugation linker, it can modify the function and localization of target proteins .

Action Environment

Its stability at room temperature suggests it may be resistant to environmental changes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Azido-stearic acid typically involves the introduction of an azide group into stearic acid. One common method is the conversion of stearic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures to facilitate the substitution reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 18-Azido-stearic acid primarily undergoes click chemistry reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a 1,2,3-triazole ring.

Strain-promoted azide-alkyne cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Common Reagents and Conditions:

SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN in a suitable solvent.

Major Products: The major products of these reactions are 1,2,3-triazole derivatives, which are stable and can be used for further functionalization or as bioconjugates .

Scientific Research Applications

Chemistry: 18-Azido-stearic acid is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates. Its ability to form stable triazole linkages makes it valuable in the development of new materials and chemical probes .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. It can be incorporated into lipids and proteins, allowing researchers to study cellular processes and protein interactions .

Medicine: The compound is used in the development of drug delivery systems and diagnostic tools. Its biocompatibility and specificity make it suitable for creating targeted therapies and imaging agents .

Industry: this compound is employed in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form strong and stable linkages .

Comparison with Similar Compounds

Azido-palmitic acid: Another azide-containing fatty acid used in similar click chemistry applications.

Azido-oleic acid: A monounsaturated fatty acid with an azide group, used for bioconjugation and molecular labeling.

Uniqueness: 18-Azido-stearic acid is unique due to its specific chain length and saturation, which influence its hydrophobicity and reactivity. Compared to other azido fatty acids, it offers a balance of stability and reactivity, making it versatile for various applications.

Properties

IUPAC Name |

18-azidooctadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O2/c19-21-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(22)23/h1-17H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGJPRJZWKUHEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)propan-2-ol;hydrochloride](/img/structure/B6297549.png)

![tert-butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)